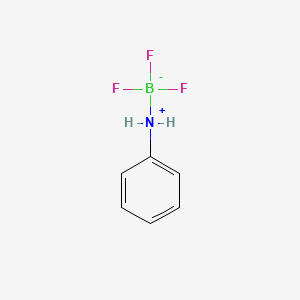

Boron, (benzenamine)trifluoro-, (T-4)-

Description

Significance of Trifluoroboron-Amine Complexes in Advanced Chemical Research

Trifluoroboron-amine complexes, such as Boron, (benzenamine)trifluoro-, (T-4)-, are a significant class of reagents with broad utility in modern chemical research. nbinno.com Their importance stems from their tunable stability, reactivity, and ease of handling compared to gaseous boron trifluoride. heyigasglobal.com The formation of the complex moderates the extreme reactivity of BF₃, rendering it a more selective and manageable Lewis acid catalyst. nbinno.com

Catalytic Applications: These complexes are potent catalysts in numerous organic reactions. nbinno.com Their Lewis acidic nature allows them to activate substrates, facilitating bond formation and cleavage. For example, they are widely employed to initiate and control polymerization processes. nbinno.com In organic synthesis, they catalyze a variety of transformations that are crucial for building complex molecular architectures found in pharmaceuticals and agrochemicals. nbinno.com The specific amine attached to the boron trifluoride can influence the catalytic activity and selectivity, allowing for fine-tuning of reaction outcomes.

Synthetic Reagents: Beyond catalysis, trifluoroboron-amine adducts serve as important synthetic reagents. The complexation can alter the electronic properties of the amine. For instance, the BF₃-aniline complex has been studied for its role in promoting the ortho-lithiation of anilines, a key reaction for introducing substituents at a specific position on the benzene (B151609) ring. nih.gov The electron-withdrawing nature of the trifluoroboron group affects the electronic characteristics of the aniline (B41778) component, influencing its reactivity. cymitquimica.com

Materials Science: The unique properties of boron-containing compounds have led to their exploration in materials science. acs.orgrsc.org Organoboron compounds are integral to the development of materials for organic light-emitting diodes (OLEDs) and chemical sensors. nih.govacs.orgrsc.org While direct applications of the simple aniline adduct in advanced materials are less common, the fundamental understanding of the B-N dative bond in such complexes is crucial for designing more complex boron-containing functional materials.

The table below summarizes key characteristics of the Boron, (benzenamine)trifluoro-, (T-4)- complex.

| Property | Value |

| Chemical Formula | C₆H₇BF₃N |

| Molecular Weight | 160.93 g/mol |

| Synonyms | Aniline-boron trifluoride complex, (T-4)-(Benzenamine)trifluoroboron |

| CAS Number | 660-53-7 |

| Appearance | Typically a solid at room temperature |

Data sourced from multiple references. cymitquimica.comechemi.com

In ether solution, the interaction between boron trifluoride and substituted anilines initially forms these 1:1 coordination adducts. rsc.org Research has shown that these adducts can sometimes undergo further reactions, such as disproportionation, depending on the specific aniline and reaction conditions. rsc.org The study of these equilibria and the spectroscopic properties of the adducts provides deep insights into the quantitative aspects of Lewis acidity. rsc.org

Structure

2D Structure

Properties

CAS No. |

660-53-7 |

|---|---|

Molecular Formula |

C6H7BF3N |

Molecular Weight |

160.93 g/mol |

IUPAC Name |

trifluoro-(phenylazaniumyl)boranuide |

InChI |

InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2 |

InChI Key |

VVPMIAKJDMDELQ-UHFFFAOYSA-N |

Canonical SMILES |

[B-]([NH2+]C1=CC=CC=C1)(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Boron, Benzenamine Trifluoro , T 4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of the benzenamine-boron trifluoride adduct in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

A comprehensive NMR analysis involves the examination of all NMR-active nuclei within the complex: ¹H, ¹³C, ¹¹B, and ¹⁹F. Each nucleus offers a unique window into the molecular structure upon formation of the adduct from the free benzenamine (aniline) and boron trifluoride.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to probe the protons of the benzenamine ligand. Upon coordination to BF₃, the electron-withdrawing nature of the Lewis acid causes a deshielding effect on the aromatic and amine protons. This results in a downfield shift of their resonance signals compared to free aniline (B41778). The N-H protons, in particular, show a significant downfield shift and often exhibit broadening due to chemical exchange and quadrupolar coupling with the nitrogen atom.

¹³C NMR Spectroscopy: Similar to the protons, the carbon atoms of the benzene (B151609) ring are also affected by the coordination of the lone pair of the amino group to the boron atom. The ¹³C NMR spectrum typically shows downfield shifts for the aromatic carbons, particularly the ipso-carbon directly attached to the nitrogen, reflecting the reduced electron density in the aromatic system.

¹¹B NMR Spectroscopy: The ¹¹B nucleus is highly sensitive to its coordination environment. Boron trifluoride, a trigonal planar molecule, typically shows a sharp resonance in its ¹¹B NMR spectrum. Upon formation of the tetrahedral (T-4) adduct with benzenamine, the coordination number of boron changes from three to four. This change in geometry and electronic environment leads to a significant upfield shift in the ¹¹B chemical shift. sdsu.edu Tetracoordinate boron adducts generally exhibit resonances in a characteristic upfield region compared to their tricoordinate precursors. sdsu.edu Due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), the signal for the adduct is often broad. researchgate.net

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine atoms attached to the boron center. In the free BF₃ molecule, a single sharp resonance is observed. Upon adduct formation, the symmetry of the BF₃ moiety is lowered, and the chemical environment of the fluorine atoms changes, resulting in a shift in the ¹⁹F resonance. The magnitude of this shift can be correlated with the strength of the Lewis acid-base interaction; stronger bases generally induce a greater upfield shift in the ¹⁹F signal. moreheadstate.edu Due to coupling with the ¹¹B nucleus, the ¹⁹F signal may appear as a quartet, although this can be collapsed or broadened due to the rapid quadrupolar relaxation of boron. researchgate.netmcmaster.ca

Table 1: Representative NMR Chemical Shift Data for Benzenamine and its BF₃ Adduct (Note: Exact values for the adduct are illustrative and based on established trends for similar Lewis acid-base complexes.)

| Nucleus | Compound | Chemical Shift (δ, ppm) | Expected Change upon Adduct Formation |

| ¹H | Benzenamine | ~6.7-7.2 (Aromatic), ~3.7 (NH₂) | Downfield shift |

| Boron, (benzenamine)trifluoro-, (T-4)- | Shifted downfield | - | |

| ¹³C | Benzenamine | ~115-147 | Downfield shift |

| Boron, (benzenamine)trifluoro-, (T-4)- | Shifted downfield | - | |

| ¹¹B | Boron trifluoride etherate (reference) | ~0 | Significant upfield shift |

| Boron, (benzenamine)trifluoro-, (T-4)- | Upfield of reference | - | |

| ¹⁹F | Boron trifluoride etherate (reference) | ~ -153 | Upfield shift |

| Boron, (benzenamine)trifluoro-, (T-4)- | Shifted upfield | - |

NMR spectroscopy is a powerful tool for elucidating reaction mechanisms, including the formation and subsequent reactions of Lewis acid-base adducts. patsnap.com Techniques such as NMR titration can be employed to study the equilibrium and stoichiometry of the adduct formation between benzenamine and boron trifluoride. By incrementally adding the Lewis acid to a solution of the Lewis base (or vice versa) and monitoring the changes in the chemical shifts of the various nuclei, one can determine the association constant (Kₐ) and the stoichiometry of the complex. magritek.com

Furthermore, kinetic studies using NMR can provide insights into the rates of adduct formation and dissociation. Variable-temperature NMR experiments can be used to study dynamic processes, such as ligand exchange or internal rotations within the molecule. By analyzing the changes in line shape and chemical shifts as a function of temperature, thermodynamic and activation parameters for these processes can be determined, offering a deeper understanding of the mechanistic pathways involved. patsnap.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to changes in bond strength and molecular symmetry, making them ideal for characterizing the formation of the benzenamine-boron trifluoride adduct. nih.govacs.org

The formation of the N-B dative bond in Boron, (benzenamine)trifluoro-, (T-4)- results in characteristic shifts in the vibrational frequencies of both the benzenamine and boron trifluoride moieties. samipubco.com

N-H Vibrations: In free aniline, the N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹. researchgate.net Upon coordination to BF₃, the donation of the nitrogen's lone pair to the boron atom increases the positive character of the nitrogen, which strengthens and shortens the N-H bonds. This typically leads to a shift of the N-H stretching frequencies to lower wavenumbers (a red shift) due to the mass effect of the coordinated BF3 group and changes in the electronic structure.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring, typically found in the 1500-1600 cm⁻¹ region, are also perturbed upon complexation. The withdrawal of electron density from the ring system can lead to subtle shifts in these frequencies.

B-F Vibrations: Boron trifluoride exhibits strong B-F stretching vibrations. In the free, planar D₃h symmetry molecule, the asymmetric B-F stretch is a very strong band in the IR spectrum. Upon complexation, the symmetry is lowered to approximately C₃v, and the B-F bonds are typically elongated and weakened as electron density is drawn towards the newly formed N-B bond. This results in a significant shift of the B-F stretching frequencies to lower wavenumbers.

Table 2: Key Vibrational Modes and Expected Shifts for the Aniline-BF₃ Adduct (Note: Wavenumbers for the adduct are illustrative, based on trends observed in similar systems.)

| Vibrational Mode | Free Aniline (cm⁻¹) nist.gov | Free BF₃ (cm⁻¹) umich.edu | Boron, (benzenamine)trifluoro-, (T-4)- (Expected, cm⁻¹) |

| N-H Stretch | ~3430, ~3350 | - | Shifted to lower frequency |

| Aromatic C=C Stretch | ~1620, ~1500 | - | Minor shifts |

| C-N Stretch | ~1275 | - | Shifted to lower frequency |

| B-F Asymmetric Stretch | - | ~1450 | Shifted to lower frequency |

| B-F Symmetric Stretch | - | (IR inactive) | Becomes IR active |

| N-B Stretch | - | - | Appears as a new band |

In situ FT-IR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. nih.gov By placing an IR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by observing the changes in their characteristic absorption bands.

This methodology can be applied to study the formation of the benzenamine-BF₃ adduct. For instance, as BF₃ is added to a solution of aniline, the decrease in the intensity of the free N-H and B-F stretching bands can be monitored simultaneously with the appearance and increase in intensity of the new bands corresponding to the adduct. This allows for the determination of reaction kinetics and can help identify any transient intermediates that may form during the reaction process. The ability to collect data under actual reaction conditions provides a more accurate picture of the reaction mechanism than traditional offline analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a Lewis acid-base adduct like Boron, (benzenamine)trifluoro-, (T-4)-, obtaining a clear molecular ion peak (M⁺) can be challenging. The N-B dative bond is often the weakest bond in the molecule and can readily cleave under the high-energy conditions of techniques like electron ionization (EI). Consequently, the mass spectrum may be dominated by fragments corresponding to the original Lewis acid and base.

However, using softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can increase the likelihood of observing the intact molecular ion or a protonated version ([M+H]⁺). The fragmentation pattern, even if the molecular ion is not observed, can provide valuable structural information. Common fragmentation pathways for this adduct would likely include:

Cleavage of the N-B bond: This would result in ions corresponding to the benzenamine radical cation and neutral BF₃, or vice versa.

Loss of HF: Fragmentation involving the elimination of a hydrogen fluoride (B91410) molecule from the molecular ion is a common pathway for fluorine-containing compounds.

Fragmentation of the aniline ligand: The benzenamine moiety can undergo characteristic fragmentation, such as the loss of HCN.

By carefully analyzing the masses and relative abundances of the fragment ions, the identity and structure of the parent adduct can be confirmed.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the identification of transient intermediates in chemical reactions. However, a review of the current scientific literature reveals a notable absence of specific studies employing ESI-MS for the direct identification and characterization of reaction intermediates involving Boron, (benzenamine)trifluoro-, (T-4)-. While ESI-MS has been widely applied to study various organic and organometallic reaction mechanisms, its specific application to the reaction pathways of this particular boron compound remains an area for future investigation. The inherent sensitivity and soft ionization nature of ESI-MS would theoretically make it a suitable method for detecting charged or polar intermediates that may form during the synthesis or derivatization of Boron, (benzenamine)trifluoro-, (T-4)-, but dedicated research in this area has not yet been published.

X-ray Crystallography (SC-XRD)

Determination of Solid-State Molecular Conformation and Coordination Geometry

While a specific crystal structure for Boron, (benzenamine)trifluoro-, (T-4)- is not extensively detailed in the available literature, the structural characteristics can be inferred from closely related aniline-boron trifluoride adducts and similar compounds. The coordination geometry around the boron atom in such adducts is consistently tetrahedral.

In an analogous compound, the boron trifluoride benzylamine (B48309) complex, X-ray diffraction studies revealed a tetrahedral coordination of the boron atom. This geometry arises from the donation of the lone pair of electrons from the nitrogen atom of the amine to the electron-deficient boron atom of BF₃. The B-N bond length in this complex is reported to be 1.60(1) Å, a typical value for a coordinate covalent bond between nitrogen and boron. The B-F bond distances range from 1.31 Å to 1.41 Å, and the F-B-F and N-B-F bond angles are in the ranges of 107-112° and 105-111°, respectively, consistent with a distorted tetrahedral geometry.

Based on this and other structural data for similar adducts, the solid-state conformation of Boron, (benzenamine)trifluoro-, (T-4)- is expected to feature a tetrahedral boron center bonded to three fluorine atoms and the nitrogen atom of the benzenamine ligand.

Table 1: Expected Crystallographic Parameters for Boron, (benzenamine)trifluoro-, (T-4)- Based on Analogous Compounds

| Parameter | Expected Value/Geometry |

| Boron Coordination Geometry | Tetrahedral |

| B-N Bond Length | ~1.60 Å |

| B-F Bond Lengths | ~1.31 - 1.41 Å |

| F-B-F Bond Angles | ~107° - 112° |

| N-B-F Bond Angles | ~105° - 111° |

This table is generated based on data from analogous structures and represents expected values.

Analysis of Intermolecular Interactions and Packing

The crystal packing of Boron, (benzenamine)trifluoro-, (T-4)- is anticipated to be influenced by a variety of intermolecular interactions, including hydrogen bonding and potentially weaker interactions involving the fluorine atoms. In the crystal structure of the boron trifluoride benzylamine complex, the individual complex units are linked by hydrogen bonds, forming a chain-type structure.

For Boron, (benzenamine)trifluoro-, (T-4)-, the N-H protons of the benzenamine ligand are expected to act as hydrogen bond donors, while the fluorine atoms can act as weak hydrogen bond acceptors. These N-H···F interactions, along with potential C-H···F interactions and van der Waals forces, would play a crucial role in stabilizing the crystal lattice. The arrangement of molecules in the solid state will be a balance between optimizing these attractive interactions and minimizing steric repulsion. The study of intermolecular interactions is critical for understanding the physical properties of the crystalline material.

Computational and Theoretical Studies of Boron, Benzenamine Trifluoro , T 4

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. In this work, DFT calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set to model the properties of the Boron, (benzenamine)trifluoro-, (T-4)- complex.

The initial step in the computational study of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the Boron, (benzenamine)trifluoro-, (T-4)- adduct, geometry optimization reveals the structural changes that occur upon the formation of the dative bond between the nitrogen atom of aniline (B41778) and the boron atom of boron trifluoride.

Upon complexation, the geometry of both the aniline and boron trifluoride moieties is significantly altered. The boron atom in free BF₃ possesses a trigonal planar geometry, which changes to a tetrahedral geometry in the adduct. wikipedia.org Similarly, the nitrogen atom in aniline, which is trigonal pyramidal, becomes more tetrahedral. The key optimized geometrical parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| B-N Bond Length (Å) | 1.625 |

| Average B-F Bond Length (Å) | 1.389 |

| Average F-B-F Bond Angle (°) | 107.5 |

| N-B-F Bond Angle (°) | 111.3 |

| C-N-B Bond Angle (°) | 114.2 |

The electronic structure of the adduct is characterized by the formation of a new B-N sigma bond, resulting from the donation of the lone pair of electrons from the nitrogen atom of aniline to the empty p-orbital of the boron atom in boron trifluoride. This interaction leads to a redistribution of electron density throughout the molecule.

The formation of the Boron, (benzenamine)trifluoro-, (T-4)- adduct from its constituent molecules, aniline and boron trifluoride, is a barrierless process under standard conditions, proceeding exothermically. However, computational modeling can still provide insights into the potential energy surface of the reaction. For more complex reactions involving the adduct, transition state theory can be employed to identify the highest energy point along the reaction coordinate, known as the transition state. youtube.com

For the purpose of illustrating the methodology, a hypothetical reaction pathway for the dissociation of the adduct was modeled. The potential energy surface was scanned along the B-N bond distance, and a transition state for this dissociation was located. The calculated activation energy provides a measure of the kinetic stability of the adduct.

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Formation (ΔH) | -25.8 |

| Gibbs Free Energy of Formation (ΔG) | -12.3 |

| Activation Energy for Dissociation (Ea) | 28.5 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In the Boron, (benzenamine)trifluoro-, (T-4)- adduct, the HOMO is primarily localized on the aniline moiety, specifically on the phenyl ring and the nitrogen atom. The LUMO, on the other hand, is predominantly located on the boron trifluoride moiety, with significant contributions from the boron and fluorine atoms. This distribution is consistent with the charge transfer from the electron-rich aniline to the electron-deficient boron trifluoride upon complexation.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 6.62 |

Natural Bond Orbital (NBO) analysis provides a quantitative measure of the charge transfer between the donor (aniline) and acceptor (boron trifluoride) moieties in the adduct. This analysis partitions the electron density into localized orbitals that correspond to chemical bonds and lone pairs. The interaction between the filled lone pair orbital of the nitrogen atom and the empty p-orbital of the boron atom can be quantified in terms of stabilization energy.

The NBO analysis confirms a significant charge transfer from the aniline molecule to the boron trifluoride molecule. The calculated net charge transfer provides a quantitative measure of the Lewis acid-base interaction strength.

| Parameter | Value |

|---|---|

| Charge Transfer from Aniline to BF₃ (e) | 0.35 |

| Stabilization Energy of LP(N) -> LP*(B) interaction (kcal/mol) | 45.7 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.

The MEP map of Boron, (benzenamine)trifluoro-, (T-4)- shows a region of high negative potential around the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring and the amino group exhibit positive electrostatic potential, making them potential sites for nucleophilic attack. The region around the boron atom is significantly less positive compared to free BF₃, reflecting the donation of electron density from the aniline.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It allows for the calculation of excitation energies, oscillator strengths (which are related to the intensity of electronic transitions), and the nature of the electronic transitions.

TD-DFT calculations on the Boron, (benzenamine)trifluoro-, (T-4)- adduct can provide insights into its photophysical properties. The lowest energy electronic transitions are typically associated with charge transfer from the aniline moiety (HOMO) to the boron trifluoride moiety (LUMO).

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₁ | 4.52 | 0.085 | HOMO -> LUMO |

| S₂ | 4.98 | 0.012 | HOMO-1 -> LUMO |

| S₃ | 5.21 | 0.110 | HOMO -> LUMO+1 |

The results from these TD-DFT calculations can be used to predict the UV-Vis absorption spectrum of the adduct and to understand its behavior upon photoexcitation.

Thermodynamic and Kinetic Parameter Determination

Computational and theoretical studies are indispensable for determining the thermodynamic and kinetic parameters that govern the formation, stability, and reactivity of the Boron, (benzenamine)trifluoro-, (T-4)- adduct. These methods provide deep insights into the molecule's behavior at a quantum-mechanical level, complementing and often predicting experimental outcomes.

High-level ab initio calculations are frequently employed to determine the thermodynamic stability of Lewis acid-base adducts. mdpi.com A key parameter is the enthalpy of adduct formation, which quantifies the strength of the bond between the Lewis acid (boron trifluoride) and the Lewis base (benzenamine). nih.gov For analogous systems, computational methods like the G4 procedure, often combined with a polarized continuum model (PCM) for solvation effects, have been used to calculate these enthalpies with a high degree of accuracy. mdpi.comresearchgate.net These studies critically examine the influence of the solvent on adduct stability, noting that specific interactions, such as hydrogen bonding with the solvent, can significantly affect the experimentally determined values. mdpi.comnih.gov

The table below presents examples of computationally determined gas-phase enthalpies of adduct formation between boron trifluoride and various organic bases, illustrating the type of data generated in such theoretical studies.

| Lewis Base | Calculated Gas-Phase Enthalpy of Adduct Formation with BF₃ (kJ·mol⁻¹) | Computational Method |

|---|---|---|

| Trimethylamine | -123.9 | G4 |

| Tetrahydrothiophene | -86.4 | G4 |

| Pyridine | -126.9 | G4(MP2) |

Note: The data presented is for analogous Lewis base-BF₃ adducts to demonstrate the outputs of computational studies, as cited in related research. mdpi.com

Another crucial thermodynamic parameter is the bond dissociation energy (BDE), which is the standard enthalpy change associated with the homolytic cleavage of the B-N bond. wikipedia.org Theoretical investigations into related fluoroborane molecules have systematically calculated B-F bond dissociation enthalpies using high-level methods such as the W1w thermochemical protocol at the CCSD(T)/CBS level. une.edu.au Such studies provide a detailed understanding of how substituents affect bond strengths. une.edu.au For the Boron, (benzenamine)trifluoro-, (T-4)- adduct, similar computational approaches would be used to determine the B-N bond strength, a direct measure of the complex's stability.

From a kinetic perspective, computational studies are used to map the potential energy surface of the adduct formation and dissociation reactions. Density functional theory (DFT) calculations are a common tool for locating transition states and calculating activation energy barriers. nih.gov For instance, in the study of methylboroxine-amine adduct formation, DFT calculations were applied to assess the kinetic factors controlling the transformation by identifying intermediates and transition states. nih.gov This allows for the determination of rate-determining steps in a reaction mechanism. nih.gov While specific kinetic data for the Boron, (benzenamine)trifluoro-, (T-4)- complex is not detailed in the surveyed literature, the established computational methodologies provide a robust framework for predicting its kinetic stability and reaction pathways.

Advanced Research Applications of Boron, Benzenamine Trifluoro , T 4 Beyond Traditional Catalysis

Role in the Synthesis of Functional Organic Materials

The Lewis acidic nature of the boron center in Boron, (benzenamine)trifluoro-, (T-4)- and related amine-boron trifluoride complexes makes them effective initiators and catalysts for polymerization reactions, leading to the creation of functional polymers with tailored properties. Their application extends to the burgeoning field of organic electronics, where boron-containing compounds are prized for their unique electronic and photophysical characteristics.

Catalysis in Polymerization:

Amine-boron trifluoride complexes serve as potent cationic initiators for the ring-opening polymerization of various monomers. For instance, they have been effectively used to catalyze the polymerization of benzoxazines, a class of phenolic resins, at temperatures significantly lower than those required for purely thermal curing. researchgate.net This catalytic activity stems from the ability of the boron trifluoride moiety to be released and initiate polymerization, which is particularly valuable for improving processability and compatibility with other temperature-sensitive materials in composite fabrication. researchgate.net The basicity of the amine component in the complex can influence the reactivity and the initiation temperature of the polymerization process. researchgate.net

Organoboron Compounds in Organic Electronics:

While direct applications of the simple aniline (B41778) adduct are still emerging, the broader class of three-coordinate organoboron compounds, which can be synthesized from precursors like Boron, (benzenamine)trifluoro-, (T-4)-, are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgfrontiersin.org Boron's empty p-orbital makes it an excellent electron acceptor, a property that is highly desirable for creating emitters and electron-transporting materials in OLED devices. rsc.orginnovations-report.com The introduction of boron into polycyclic aromatic hydrocarbon frameworks can shift the fluorescence color into the blue spectral range, a key requirement for full-color displays. innovations-report.com Boron-based materials are central to the development of emitters exhibiting thermally activated delayed fluorescence (TADF), which allows OLEDs to achieve near-100% internal quantum efficiency. frontiersin.orgrsc.org

| Application Area | Role of Boron Compound | Resulting Material/Property |

| Polymer Synthesis | Cationic initiator for ring-opening polymerization researchgate.net | Polybenzoxazines, Epoxy resins |

| Organic Electronics (OLEDs) | Electron-accepting moiety in emitters rsc.orgfrontiersin.org | Blue fluorescent materials, TADF emitters frontiersin.orginnovations-report.com |

| Conducting Polymers | Potential dopant or polymerization modifier | Enhanced conductivity or morphology nih.gov |

Strategies for Bioconjugation and Chemical Biology Probes (Methodological Focus)

The unique reactivity and general biocompatibility of organoboron compounds have spurred the development of innovative methods for bioconjugation—the covalent linking of molecules to biomolecules like proteins or carbohydrates. nih.gov These strategies are foundational for creating advanced diagnostics, targeted therapeutics, and probes to study biological processes. While boronic acids have been the primary focus, the principles extend to other organoboron reagents, including trifluoroborates, which offer distinct reactivity profiles. nih.govresearchgate.net

Methodologies for Boron-Enabled Bioconjugation:

A significant advantage of boron-based reagents is their ability to form either stable or reversible covalent bonds with biological functional groups. nih.gov This versatility has led to a range of methodological approaches:

Amine-Specific "Click" Chemistry: Researchers have developed alkynone β-trifluoroborates as highly chemoselective reagents that react specifically with amines over other nucleophiles like thiols. This "click" reaction is exceptionally useful for modifying native amino acids, peptides, and proteins under biocompatible, aqueous conditions. researchgate.net The resulting oxaboracycle products are stable, making this a robust method for protein labeling. researchgate.net

Bioorthogonal Labeling: The concept of bioorthogonal chemistry involves reactions that occur within a living system without interfering with native biochemical processes. Boron-based compounds have been developed as fluorescent probes for this purpose. For instance, boron dipyrromethene (BODIPY) derivatives functionalized with reactive groups can be used to label aldehydes and ketones on biomolecules. nih.gov Similarly, 2-formylphenylboronic acid (2fPBA) has been shown to undergo rapid and chemoselective conjugation with α-amino-hydrazide-functionalized proteins, even in complex cellular lysates. nih.gov

Reversible Covalent Interactions: The ability of boron compounds to form reversible bonds with diols (present in carbohydrates) or specific amino acid residues is exploited in the design of reversible inhibitors and biosensors. nih.gov This dynamic nature allows for applications where transient binding is desired.

| Bioconjugation Strategy | Boron Reagent Type | Target Functional Group | Key Features |

| Amine-Specific Click Reaction | Alkynone β-trifluoroborate researchgate.net | Amines (e.g., Lysine, N-terminus) | High chemoselectivity, stable product, biocompatible conditions. researchgate.net |

| Bioorthogonal Carbonyl Labeling | 2-Formylphenylboronic acid (2fPBA) nih.gov | α-amino-hydrazide | Rapid kinetics, high chemoselectivity in complex media. nih.gov |

| Fluorescent Probing | BODIPY-hydrazine derivatives nih.gov | Aldehydes, Ketones | Tunable optical properties for fluorescence imaging. nih.gov |

| Reversible Diol Binding | Boronic Acids nih.gov | 1,2- or 1,3-diols (sugars) | Reversible covalent bond formation for sensing applications. nih.gov |

Development of Sensors and Responsive Chemical Systems

The electron-deficient nature of the boron atom in compounds like Boron, (benzenamine)trifluoro-, (T-4)- makes it a powerful Lewis acid, capable of binding strongly with Lewis bases. This interaction is the cornerstone of its application in chemical sensors, particularly for anions like fluoride (B91410), and in the design of "smart" materials that respond to external stimuli. bohrium.comrsc.org

Fluoride Ion Sensing:

Organoboron compounds are among the most effective receptors for fluoride ions. bohrium.com The binding of a fluoride ion to the boron center induces a change in the boron's hybridization from sp² (in triarylboranes) to sp³ (in the resulting tetrafluoroborate (B81430) adduct), which can be accompanied by a distinct change in the molecule's photophysical or electrochemical properties. nih.gov This transduction mechanism enables the design of highly sensitive and selective fluorescent or colorimetric sensors for fluoride. nih.gov For example, probes incorporating a triarylboron unit can exhibit a "turn-on" fluorescence response upon fluoride binding. nih.gov The strong B-F bond formation makes this interaction highly specific, even in complex aqueous environments. nih.gov

Stimuli-Responsive Materials:

Boron-based materials can be engineered to respond to a variety of external triggers, including light, heat, pH changes, and the presence of specific chemicals. rsc.orgnih.govmdpi.com This responsiveness arises from stimulus-induced changes in the electronic structure or intermolecular interactions of the boron compound.

Thermochromic and Thermoluminescent Systems: Researchers have developed boron-doped materials that change their color (thermochromism) or luminescence properties in response to temperature changes. mit.edu These materials have potential applications in temperature sensing, smart coatings, and optical switching.

pH and Redox-Responsive Systems: Boronic acids and their derivatives can form esters with diols, and the stability of these esters is often pH-dependent. This property is widely exploited in the creation of pH-responsive drug delivery systems, where a therapeutic agent is released in the acidic environment of a tumor or specific cellular compartments. mdpi.com Similarly, materials can be designed to respond to the redox environment, releasing a payload in response to specific biological signals like high glutathione (B108866) levels. nih.gov

| System Type | Stimulus | Mechanism of Action | Potential Application |

| Fluoride Sensor | Fluoride Ion (F⁻) bohrium.comnih.gov | Lewis acid-base interaction, change in boron hybridization. nih.gov | Environmental monitoring, clinical diagnostics. |

| pH-Responsive Drug Delivery | Low pH mdpi.com | Hydrolysis of boronate esters. mdpi.com | Targeted cancer therapy. |

| Thermochromic Material | Heat mit.edu | Alteration of electronic states or molecular conformation. mit.edu | Temperature sensors, smart fabrics. |

| Redox-Responsive System | Glutathione (GSH) nih.gov | Cleavage of redox-sensitive linkers. | Intracellular drug delivery. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boron, (benzenamine)trifluoro-, (T-4)-, and how does the amine group influence reactivity?

- Methodology : Synthesis typically involves reacting aniline (benzenamine) with boron trifluoride (BF₃) under controlled conditions. For analogous compounds (e.g., trifluoro(2-propanamine)boron), stoichiometric ratios and inert atmospheres are critical to prevent hydrolysis or side reactions . The amine group acts as a Lewis base, coordinating with the electron-deficient boron center, stabilizing the complex while enhancing its Lewis acidity for subsequent reactions .

- Key Parameters : Monitor reaction temperature (typically 0–25°C) and use anhydrous solvents to avoid decomposition. Confirm product purity via NMR to detect unreacted BF₃ .

Q. What safety protocols are essential when handling this compound, given its toxicity profile?

- Critical Data : The compound has an oral LD₅₀ of 1200 mg/kg in rats, indicating moderate acute toxicity. Skin/eye contact and inhalation risks require PPE (gloves, goggles, fume hoods) .

- Mitigation : Store in sealed containers under dry inert gas (argon/nitrogen). Neutralize spills with sodium bicarbonate or specialized boron adsorbents .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Tools :

- NMR : NMR (expected δ ~0–5 ppm for trigonal planar boron) and NMR (δ ~-150 ppm for BF₃ groups) .

- IR : B-F stretching vibrations near 1450–1550 cm⁻¹ .

- X-ray Crystallography : Resolves T-4 geometry (tetrahedral boron) and amine coordination .

Advanced Research Questions

Q. How can reactivity with epoxide-containing substrates (e.g., Bu glycidyl ether) be optimized for polymer or catalyst design?

- Mechanism : The boron center acts as a Lewis acid, polarizing epoxide oxygen to facilitate ring-opening reactions. Experimental design should include kinetic studies under varying temperatures and solvent polarities (e.g., THF vs. dichloromethane) .

- Characterization : Monitor reaction progress via GC-MS or in situ FTIR. For product isolation, use column chromatography (silica gel, ethyl acetate/hexane) and confirm adduct structure via HRMS (e.g., C₁₄H₂₃BF₃NO₂, MW 305.1441) .

Q. How to resolve contradictions in reported Lewis acidity compared to other trifluoroborates?

- Analysis : Compare Gutmann-Beckett acceptor numbers or computational metrics (e.g., DFT-calculated electrophilicity indices). The aniline group’s electron-donating effects may reduce Lewis acidity relative to BF₃-etherates, but fluorine electronegativity offsets this .

- Experimental Validation : Titrate with triethylphosphine oxide in CDCl₃ and quantify NMR shifts to quantify acceptor strength .

Q. What strategies can assess its potential as an enzyme inhibitor in anticancer research?

- Approach : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays. Compare IC₅₀ values with known boron-based inhibitors (e.g., bortezomib) .

- Challenges : Address solubility issues via co-solvents (DMSO ≤1%) or prodrug formulations. Evaluate cytotoxicity in parallel (e.g., MTT assays on HEK293 vs. HeLa cells) .

Q. How does environmental stability (e.g., moisture, temperature) impact catalytic applications?

- Degradation Pathways : Hydrolysis releases HF and aniline derivatives. Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition thresholds .

- Stabilization : Encapsulate in mesoporous silica or ionic liquids to prolong shelf life .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiency in cross-coupling reactions: How to troubleshoot?

- Variables : Trace moisture or oxygen may deactivate the catalyst. Use Karl Fischer titration to quantify water content in reagents .

- Control Experiments : Compare performance with BF₃·OEt₂ in Suzuki-Miyaura couplings. Adjust equivalents (1–5 mol%) and base strength (K₂CO₃ vs. CsF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.